2,2-Dibromo-1-(4-butylphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(4-butylphenyl)ethanone is an organic compound with the molecular formula C12H14Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(4-butylphenyl)ethanone typically involves the bromination of 1-(4-butylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-butylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 1-(4-butylphenyl)ethanone using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of 1-(4-butylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(4-butylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-butylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of a butyl group.
2,2-Dibromo-1-phenylethanone: Lacks the butyl group, making it less hydrophobic.
1-(4-Butylphenyl)ethanone: Lacks the bromine atoms, making it less reactive in substitution reactions.
Uniqueness
2,2-Dibromo-1-(4-butylphenyl)ethanone is unique due to the presence of both bromine atoms and a butyl group, which confer distinct chemical properties. The butyl group increases the hydrophobicity of the compound, while the bromine atoms enhance its reactivity in substitution and redox reactions.
Properties
Molecular Formula |
C12H14Br2O |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-butylphenyl)ethanone |
InChI |
InChI=1S/C12H14Br2O/c1-2-3-4-9-5-7-10(8-6-9)11(15)12(13)14/h5-8,12H,2-4H2,1H3 |
InChI Key |
HVEYIMOBFHJJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
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